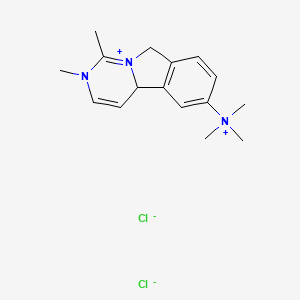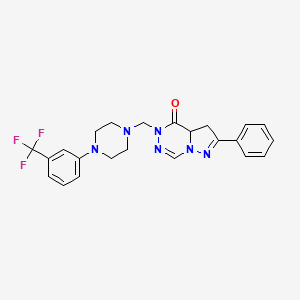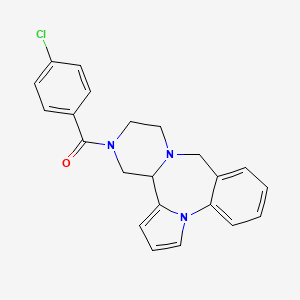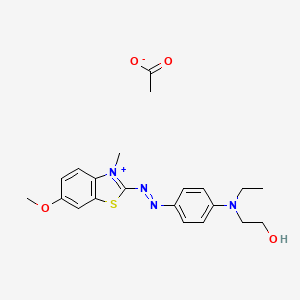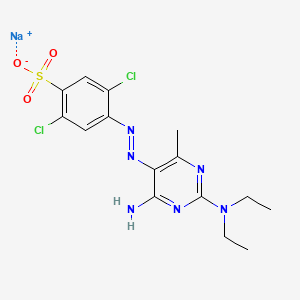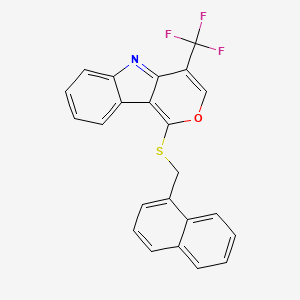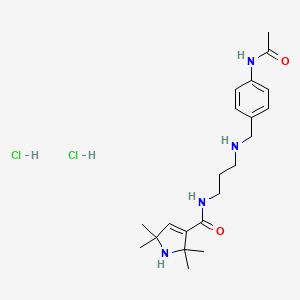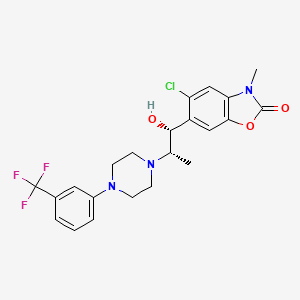![molecular formula C25H30N2O4 B12709665 4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol CAS No. 27689-70-9](/img/structure/B12709665.png)
4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol is a complex organic compound that combines the structural features of 4-aminobenzoic acid and a phenolic derivative. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol typically involves multiple steps. One common method is the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid, followed by the coupling of the aminobenzoic acid with a phenolic derivative under specific reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the Hoffman degradation of the monoamide derived from terephthalic acid . This method is preferred for its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like zinc/acetic acid for reduction, and oxidizing agents like potassium permanganate for oxidation . The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity.
Major Products
The major products formed from these reactions include various substituted benzoic acids and phenolic derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Applications De Recherche Scientifique
4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and as a potential antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antifungal properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
4-Aminobenzoic acid: Known for its role in folate synthesis in bacteria.
3-Aminobenzoic acid: Used in the synthesis of pharmaceuticals and dyes.
Methyl 4-aminobenzoate: Utilized in the synthesis of guanidine alkaloids and other bioactive compounds.
Uniqueness
What sets 4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
27689-70-9 |
|---|---|
Formule moléculaire |
C25H30N2O4 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
4-aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol |
InChI |
InChI=1S/C18H23NO2.C7H7NO2/c1-18(2,12-14-7-4-3-5-8-14)19-13-17(21)15-9-6-10-16(20)11-15;8-6-3-1-5(2-4-6)7(9)10/h3-11,17,19-21H,12-13H2,1-2H3;1-4H,8H2,(H,9,10) |
Clé InChI |
ZMGTXVDEHDTDKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CC=C1)NCC(C2=CC(=CC=C2)O)O.C1=CC(=CC=C1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



